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Compound of Interest

Compound Name:
(2S,3R)-3-Amino-2-hydroxy-4-

phenylbutyric acid

Cat. No.: B151291 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) analogs, focusing on their inhibitory

potential against two key therapeutic targets: renin and HIV-1 protease. The (2S,3R)-AHPA

scaffold serves as a crucial transition-state mimetic, enabling the design of potent enzyme

inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental

protocols, and visualizes the associated biological pathways and workflows.

Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of (2S,3R)-AHPA analogs is critically influenced by the nature of

substituents at various positions. The following tables compile representative data from

published studies to illustrate these relationships.

Note: The IC50 values presented below are compiled from various sources and may not have

been determined under identical experimental conditions. Direct comparison should be made

with caution.

Table 1: Structural Activity Relationship of (2S,3R)-AHPA
Analogs as Renin Inhibitors
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Compound/An
alog

P4-P3
Modification

P2
Modification

P1'
Modification

IC50 (nM)

Reference 1

β-

carbonylpropiony

l

Histidine
Norstatine

analog
2.4[1]

Analog 1a

Methylene

instead of β-

carbonyl

Histidine
Norstatine

analog
110[1]

Reference 2 N/A Leucine

α-hydroxy

dimethyl

phosphonate

16[2]

Analog 2a N/A Histidine

α-hydroxy

dimethyl

phosphonate

220[2]

Analog 2b N/A Leucine
α-hydroxy

phosphinate
8.5[2]

Analog 2c N/A Histidine
α-hydroxy

phosphinate
41[2]

Analog 3

N-isobutyl-5-[N-

[(2S)-3-

ethylsulfonyl-2-

(1-

naphthylmethyl)p

ropionyl]-L-

norleucyl]

N/A

(2RS,4S,5S)-5-

amino-2-ethyl-4-

hydroxy-7-

methyloctanamid

e

0.5[3]

Key SAR Insights for Renin Inhibitors:

P4-P3 Region: The presence of a β-carbonyl group in the P4-P3 region appears crucial for

high potency, as its reduction to a methylene group leads to a significant decrease in

inhibitory activity.[1]
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P2 Position: The nature of the amino acid at the P2 position significantly impacts potency.

Analogs with leucine at P2 generally exhibit better in vitro activity compared to those with

histidine.[2]

P1' Position: Modifications at the P1' position, particularly the introduction of phosphonate

and phosphinate groups as transition-state mimetics, have led to the development of potent

inhibitors.[2] The presence of at least one alkoxy group on the phosphorus atom is critical for

good activity.[2]

N-terminus Modification: Modifications at the N-terminus, such as the incorporation of a 3-

alkyl(or aryl)sulfonylpropionyl residue, can yield highly potent inhibitors.[3]

Table 2: Structural Activity Relationship of (2S,3R)-AHPA
Analogs as HIV-1 Protease Inhibitors

Compound/An
alog

P2 Ligand P2' Ligand
Ki (nM) / IC50
(nM)

Target

Analog 4

(3aS,5R,6aR)-

hexahydro-2H-

cyclopenta[b]fura

n-5-yl (Cp-THF)

with 3-(S)-

hydroxyl

p-amino

sulfonamide
Ki = 0.077

Wild-type HIV-1

Protease

Analog 5

(3aS,5R,6aR)-

Cp-THF with 3-

(R)-hydroxyl

p-amino

sulfonamide

Ki = 0.005, IC50

= 2.9

Wild-type HIV-1

Protease[4]

Analog 6 Pyrrolidinone
Dichloroacetamid

e
Ki = 0.003

Wild-type HIV-1

Protease[5]

Analog 7 Imidazolidinone
Dichloroacetamid

e

Potent

(picomolar Ki)

Wild-type HIV-1

Protease[6]

Analog 8 Oxazolidinone
Dichloroacetamid

e

Potent

(picomolar Ki)

Wild-type HIV-1

Protease[6]

Analog 9
(R)-pyrrolidine-3-

carboxamide
4-hydroxyphenyl IC50 = 0.32

Wild-type HIV-1

Protease[7]
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Key SAR Insights for HIV-1 Protease Inhibitors:

P2 Ligand Stereochemistry: The stereochemistry of substituents on the P2 ligand can have a

profound impact on inhibitory potency. For instance, a 3-(R)-hydroxyl group on a Cp-THF

ligand was found to be more potent than the corresponding 3-(S)-hydroxyl analog.[4]

Backbone Interactions: A key strategy in designing potent HIV-1 protease inhibitors that can

overcome drug resistance is to maximize interactions with the backbone of the enzyme's

active site.[8]

Novel P2 Moieties: The incorporation of novel P2 moieties such as pyrrolidinone,

imidazolidinone, and oxazolidinone can lead to inhibitors with exceptional potency, often in

the picomolar range.[5][6] Crystal structures have revealed that the carbonyl groups of these

new P2 moieties form extensive hydrogen bond interactions with the invariant Asp29 residue

of the protease.[6]

Pyrrolidine-based Ligands: Pyrrolidine derivatives have shown promise as effective P2

ligands, leading to the development of highly potent inhibitors.[7]

Experimental Protocols
Representative Synthesis of a (2S,3R)-AHPA Analog
The following is a generalized, multi-step synthesis for a (2S,3R)-AHPA analog, which can be

adapted to introduce various substituents.

Step 1: Synthesis of a Protected (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid core

A common starting material for the stereoselective synthesis of the AHPA core is a protected

Garner's aldehyde.

Aldol Condensation: React a protected (S)-Garner's aldehyde with a suitable phenyl-

containing nucleophile (e.g., a phenylmethyl Grignard reagent) to establish the C4 phenyl

group and the C3 hydroxyl group with the desired (R) stereochemistry. The stereochemical

outcome is often directed by the protecting group on the aldehyde.

Azide Introduction: Convert the newly formed hydroxyl group at C3 to an azide via a

Mitsunobu reaction or by mesylation followed by displacement with sodium azide. This
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introduces the nitrogen functionality for the amino group.

Reduction of Azide: Reduce the azide group to the primary amine using a reducing agent

such as hydrogen gas with a palladium catalyst (H2/Pd-C) or triphenylphosphine (Staudinger

reaction).

Protection of the Amine: Protect the resulting amino group with a suitable protecting group,

such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate

(Boc2O).

Oxidation and Esterification: Oxidize the primary alcohol of the Garner's aldehyde precursor

to a carboxylic acid and subsequently esterify it to yield the protected (2S,3R)-AHPA core.

Step 2: Modification of the Core Structure

N-terminal Modification (Amide Coupling): Deprotect the N-terminus of the AHPA core and

couple it with various carboxylic acids using standard peptide coupling reagents (e.g., HATU,

HOBt) to introduce diverse P2-P3 substituents.

C-terminal Modification (Amide Coupling): Deprotect the C-terminal ester and couple the

resulting carboxylic acid with a variety of amines to introduce different P1' substituents.

Enzyme Inhibition Assays
Renin Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the activity of renin, a key enzyme in

the renin-angiotensin system.

Reagent Preparation:

Assay Buffer: Typically a buffer at a pH optimal for renin activity (e.g., Tris-HCl).

Renin Enzyme: Purified human recombinant renin.

Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a

quencher that is specifically cleaved by renin.
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Test Compound: (2S,3R)-AHPA analog dissolved in a suitable solvent (e.g., DMSO).

Assay Procedure (96-well plate format):

Add assay buffer to all wells.

Add the test compound at various concentrations to the test wells. Add solvent only to the

control wells.

Add the renin enzyme solution to all wells except the blank wells.

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

Initiate the reaction by adding the fluorogenic substrate to all wells.

Measure the fluorescence intensity over time using a fluorescence plate reader.

Data Analysis:

Calculate the initial reaction velocity for each well.

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a dose-response curve.

HIV-1 Protease Inhibition Assay (Fluorogenic)

This assay determines the inhibitory activity of compounds against HIV-1 protease, an enzyme

essential for viral maturation.

Reagent Preparation:

Assay Buffer: A buffer at a pH suitable for HIV-1 protease activity (e.g., MES buffer).

HIV-1 Protease: Recombinant HIV-1 protease.

Fluorogenic Substrate: A synthetic peptide substrate containing a fluorophore and a

quencher that is cleaved by HIV-1 protease.
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Test Compound: (2S,3R)-AHPA analog dissolved in DMSO.

Assay Procedure (96-well plate format):

Similar to the renin inhibition assay, add assay buffer, test compound, and HIV-1 protease

to the appropriate wells.

Pre-incubate the plate.

Initiate the reaction by adding the fluorogenic substrate.

Monitor the increase in fluorescence over time.

Data Analysis:

Calculate the reaction rates and determine the IC50 value as described for the renin

inhibition assay.
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Caption: The Renin-Angiotensin System and the inhibitory action of (2S,3R)-AHPA analogs on

Renin.
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Caption: Inhibition of HIV-1 Protease by (2S,3R)-AHPA analogs disrupts viral maturation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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